molecular formula C11H14O3 B3430227 2-{[(3-Methoxyphenyl)methoxy]methyl}oxirane CAS No. 80910-00-5

2-{[(3-Methoxyphenyl)methoxy]methyl}oxirane

Cat. No.: B3430227
CAS No.: 80910-00-5
M. Wt: 194.23 g/mol
InChI Key: LLMPTTXLKBKWGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(3-Methoxyphenyl)methoxy]methyl}oxirane is an epoxide derivative featuring a 3-methoxyphenyl group attached via a methoxymethyl linkage to the oxirane ring. This compound is of interest in organic synthesis and materials science due to the reactive epoxide group, which enables polymerization and functionalization.

Properties

IUPAC Name

2-[(3-methoxyphenyl)methoxymethyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-12-10-4-2-3-9(5-10)6-13-7-11-8-14-11/h2-5,11H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMPTTXLKBKWGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)COCC2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501262626
Record name 2-[[(3-Methoxyphenyl)methoxy]methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501262626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80910-00-5
Record name 2-[[(3-Methoxyphenyl)methoxy]methyl]oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80910-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(3-Methoxyphenyl)methoxy]methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501262626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-Methoxyphenyl)methoxy]methyl}oxirane typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methoxybenzyl alcohol and epichlorohydrin.

    Reaction Conditions: The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Methoxyphenyl)methoxy]methyl}oxirane can undergo various types of chemical reactions, including:

    Nucleophilic Ring Opening: The oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions.

    Oxidation: The compound can be oxidized to form diols or other oxidized derivatives.

    Substitution: The methoxy group can be substituted under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Ring Opening: Common nucleophiles include amines, thiols, and alcohols. Typical conditions involve mild heating and the use of a solvent such as ethanol or methanol.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Substitution: Substitution reactions may require catalysts or specific reagents like Lewis acids.

Major Products

    Nucleophilic Ring Opening: Produces β-substituted alcohols.

    Oxidation: Yields diols or other oxidized products.

    Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[(3-Methoxyphenyl)methoxy]methyl}oxirane has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Material Science:

    Pharmaceuticals: Investigated for its potential use in drug development due to its reactive oxirane ring.

    Biological Studies: Used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 2-{[(3-Methoxyphenyl)methoxy]methyl}oxirane primarily involves its reactive oxirane ring. The ring can undergo nucleophilic attack, leading to ring-opening and subsequent reactions. This reactivity makes it a valuable intermediate in various chemical processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Compounds for Comparison:

2-[(4-Methoxyphenyl)methyl]oxirane (MPMO)

  • Molecular Formula : C₁₀H₁₂O₂
  • Molecular Weight : 164.20 g/mol
  • Substituent : 4-Methoxyphenyl group.
  • Physical State : Brown oily liquid with 99% purity (GC analysis) .
  • Synthesis : Derived from methyl chavicol with a 75% yield .

2-({2-[2-(3-Methoxyphenyl)ethyl]phenoxy}methyl)oxirane Molecular Formula: C₁₈H₂₀O₃ Molecular Weight: 284.30 g/mol Substituent: Branched 3-methoxyphenethyl-phenoxy group. Lipophilicity: XLogP3 = 3.8, indicating high hydrophobicity .

2-[(3-Methylphenoxy)methyl]oxirane Molecular Formula: C₁₀H₁₂O₂ Substituent: 3-Methylphenyl group (non-polar).

2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane (Meepb) Substituent: 4-(2-Methoxyethyl)phenoxy group. Key Feature: Ethoxy chain increases solubility in polar solvents .

Comparison Table:
Compound Substituent Molecular Weight (g/mol) XLogP3 Synthesis Yield Key Property/Application
Target Compound* 3-Methoxyphenylmethoxy 194.23 (estimated) ~2.5 Not reported Reactive epoxide for polymerization
MPMO 4-Methoxyphenyl 164.20 ~1.8 75% Photopolymerization monomer
2-({2-[2-(3-Methoxy)ethyl]phenoxy}methyl)oxirane Complex branched substituent 284.30 3.8 Not reported High lipophilicity
2-[(3-Methylphenoxy)methyl]oxirane 3-Methylphenyl 164.20 ~2.1 Not reported Industrial synthesis; irritant

*Estimated based on structural analogs.

Reactivity and Functionalization

  • Epoxide Ring Stability : The position of the methoxy group (meta vs. para) influences electronic effects. Para-substituted MPMO likely exhibits greater resonance stabilization, whereas the target compound’s meta-substitution may enhance steric hindrance during ring-opening reactions .
  • Synthetic Routes : and highlight methods using (R)-2-(chloromethyl)oxirane or vinyl oxidation. Yields vary with substituent complexity (e.g., 68.8–90% for similar derivatives) .

Biological Activity

2-{[(3-Methoxyphenyl)methoxy]methyl}oxirane, also known as 2-[(4-methoxyphenyl)methyl]oxirane (MPMO), is a compound that has garnered interest due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of an oxirane ring substituted with a methoxyphenyl group. Its molecular formula is C10H12O3C_{10}H_{12}O_{3}, and it possesses unique properties that contribute to its biological activity.

Antioxidant Activity : MPMO exhibits significant antioxidant properties by inhibiting DPPH free radical formation and lipid peroxidation. These activities were assessed using various assays, including the β-carotene/linoleic acid co-oxidation and thiobarbituric acid assays, demonstrating its potential to protect cellular components from oxidative damage .

Anti-inflammatory Effects : MPMO has been shown to modulate inflammatory responses. In vivo studies indicated that MPMO reduced leukocyte infiltration in models of peritonitis and inhibited neutrophil migration in vitro. This suggests a mechanism involving the reduction of pro-inflammatory cytokines such as TNF-α and IL-6 .

Neuroprotective Effects : The compound's structural similarity to monoamine oxidase inhibitors (MAOIs) suggests potential neuroprotective effects through the modulation of neurotransmitter levels. By inhibiting monoamine oxidase enzymes, MPMO may increase levels of neurotransmitters like serotonin, dopamine, and norepinephrine, which are crucial for mood regulation.

Biological Activity Summary Table

Biological Activity Mechanism Research Findings
Antioxidant Inhibition of free radicalsDPPH assay results showing significant inhibition
Anti-inflammatory Reduction of leukocyte infiltrationDecrease in TNF-α and IL-6 levels in vivo studies
Neuroprotective MAO inhibitionIncreased neurotransmitter levels in theoretical models

Case Study 1: Antioxidant Properties

In a study conducted by Santos et al. (2018), MPMO demonstrated a dose-dependent inhibition of lipid peroxidation. The researchers utilized both in vitro and in vivo models to confirm the compound's efficacy in reducing oxidative stress markers.

Case Study 2: Anti-inflammatory Effects

Leal-Cardoso et al. (2004) investigated the anti-inflammatory effects of MPMO in carrageenan-induced paw edema models. The results indicated that MPMO significantly reduced edema, comparable to standard anti-inflammatory drugs.

Research Findings

Recent studies have highlighted the multi-faceted biological activities of MPMO:

  • Electrophysiological Studies : Silva-Alves et al. (2013) demonstrated that MPMO blocked sodium channel conductance, suggesting potential applications as a local anesthetic.
  • Pancreatic Lipase Inhibition : In vitro assays showed that MPMO inhibited pancreatic lipase activity by approximately 26.93%, indicating its potential role in managing obesity and diabetes .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-{[(3-Methoxyphenyl)methoxy]methyl}oxirane, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution between 3-methoxybenzyl alcohol and epichlorohydrin in the presence of a base (e.g., NaOH). Cyclization forms the oxirane ring, with yield dependent on stoichiometric ratios and temperature control (60–80°C). Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity . Side products like diols may form if moisture is present, requiring inert conditions .

Q. How can the stereochemistry and electronic properties of this epoxide be characterized experimentally?

  • Methodological Answer :

  • Stereochemistry : Chiral HPLC or polarimetry resolves enantiomers, critical for biological activity studies .
  • Electronic Properties : NMR (¹H/¹³C) identifies electron density shifts from the methoxy group (δ 3.8 ppm for -OCH₃). IR confirms epoxide ring vibrations (~850 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular formula (C₁₁H₁₄O₃) and fragmentation patterns .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles) due to epoxide reactivity. Work in a fume hood to avoid inhalation. Spills require neutralization with 10% NaHCO₃, followed by adsorption (vermiculite). Store at 2–8°C under nitrogen to prevent ring-opening .

Advanced Research Questions

Q. How does the methoxy substituent on the phenyl ring influence the compound’s reactivity in nucleophilic ring-opening reactions compared to halogenated analogs?

  • Methodological Answer : The electron-donating methoxy group increases electron density on the aromatic ring, enhancing electrophilicity of the oxirane ring. Kinetic studies (e.g., using amines as nucleophiles) show faster ring-opening vs. chloro-substituted analogs (e.g., 2-{[(4-chlorophenyl)methoxy]methyl}oxirane), where electron-withdrawing groups reduce reactivity. DFT calculations (B3LYP/6-31G*) model transition states to rationalize rate differences .

Q. What contradictory findings exist regarding its biological activity, and how can researchers resolve these discrepancies?

  • Methodological Answer : Some studies report anti-inflammatory activity (IC₅₀ = 32 µg/mL in RAW 264.7 cells), while others show no effect. Contradictions may arise from:

  • Structural analogs : Chloro-substituted derivatives (e.g., 2-{[(4-chlorophenyl)methoxy]methyl}oxirane) exhibit stronger antimicrobial activity (MIC = 16 µg/mL) due to increased lipophilicity .
  • Assay conditions : Varying cell lines or incubation times affect results. Standardize protocols (e.g., MTT assay at 24/48h) and validate via SAR studies .

Q. What computational strategies predict the compound’s metabolic pathways and toxicity profile?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME to estimate CYP450 metabolism (major pathway: epoxide hydrolase-mediated diol formation).
  • Toxicity : ProtoTox-II predicts hepatotoxicity (alert for epoxide reactivity). Validate with in vitro microsomal assays (rat liver S9 fraction) .

Q. How can its application in polymer chemistry be optimized for functional material synthesis?

  • Methodological Answer : Use ring-opening polymerization (ROP) with BF₃·OEt₂ as catalyst to generate polyether networks. Adjust monomer/catalyst ratio (1:0.05 mol%) to control crosslinking density. FTIR and DSC (Tg ~ 75°C) characterize thermal stability. Compare with non-methoxy analogs to assess steric effects on polymer crystallinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(3-Methoxyphenyl)methoxy]methyl}oxirane
Reactant of Route 2
Reactant of Route 2
2-{[(3-Methoxyphenyl)methoxy]methyl}oxirane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.